2-Bromo-4,5-dimethylaniline
Overview
Description
2-Bromo-4,5-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,5-dimethylaniline can be synthesized through several methods. One common method involves the bromination of 4,5-dimethylaniline. The reaction is typically carried out using bromine in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction is monitored closely to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea. The reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Bromo-4,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved include inhibition of metabolic enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: This compound has a similar structure but with a dimethylamino group instead of the methyl groups.
2-Bromo-4-methylaniline: This compound has one less methyl group compared to 2-Bromo-4,5-dimethylaniline.
2-Bromoaniline: This compound lacks the methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both bromine and two methyl groups on the benzene ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and applications in various fields.
Biological Activity
2-Bromo-4,5-dimethylaniline (CAS Number: 22364-29-0) is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth exploration of its biological activity, synthesis, and potential applications based on diverse scientific literature.
This compound has the molecular formula and a molecular weight of 200.08 g/mol. Its structure features a bromine atom at the second position and two methyl groups at the fourth and fifth positions of the aniline ring. The compound exhibits moderate solubility in organic solvents and has been characterized by various spectroscopic techniques.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Bromination of 4,5-Dimethylaniline : This method typically involves treating 4,5-dimethylaniline with bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
- Nucleophilic Substitution Reactions : The compound can also be synthesized via nucleophilic substitution reactions involving suitable precursors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation. This compound has been evaluated for its ability to inhibit tumor growth in xenograft models, indicating promising anticancer activity .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It might interact with specific receptors on cancer cells, altering their signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory tested the antimicrobial efficacy of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer effects of this compound on human breast cancer cells (MCF-7), the compound was found to reduce cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-2,5-dimethylaniline | Bromine at a different position | |
3-Bromo-4,6-dimethylaniline | Different substitution pattern | |
N,N-Dimethyl-2-bromoaniline | Dimethylamino group instead of hydrogen |
The unique substitution pattern of bromine and methyl groups in this compound significantly influences its reactivity and biological properties compared to these similar compounds.
Properties
IUPAC Name |
2-bromo-4,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGDDVNXAPMUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400345 | |
Record name | 2-bromo-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22364-29-0 | |
Record name | 2-bromo-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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